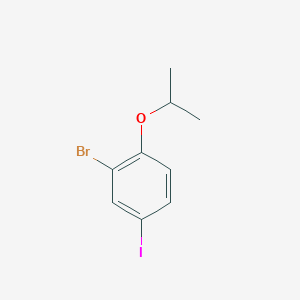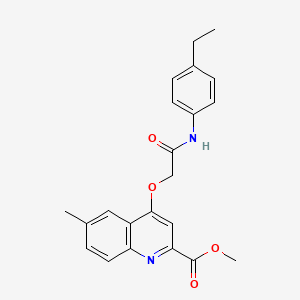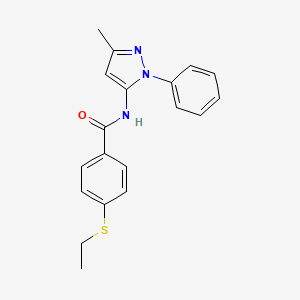
2-Bromo-4-iodo-1-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4-iodo-1-isopropoxybenzene” is a chemical compound with the molecular formula C9H10BrIO . It has a molecular weight of 340.99 . It is also known as "4-Bromo-2-iodo-1-isopropylbenzene" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromo, iodo, and isopropoxy substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to participate in various types of reactions. For instance, aryl iodides are more reactive than aryl bromides in the Sonogashira coupling .Physical And Chemical Properties Analysis
“this compound” is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
2-Bromo-4-iodo-1-isopropoxybenzene is an intermediate compound that plays a significant role in various organic synthesis processes. Its structural features, such as the presence of halogen atoms (bromine and iodine) and an isopropoxy group, make it a versatile reagent in halogenation reactions, catalysis, and the synthesis of complex organic molecules.
One application involves the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts, where compounds like [hydroxy(tosyloxy)iodo]benzene serve as effective catalysts with NBS (N-bromosuccinimide), but not with NCS (N-chlorosuccinimide). Through competition experiments with NIS (N-iodosuccinimide), selectivities in substrates, halogen sources, and catalysts were determined, leading to the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, in high yields (Bovonsombat & Mcnelis, 1993).
Another research avenue explores the cleavage of epoxides into halohydrins using elemental iodine and bromine in the presence of catalysts like 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene. This process occurs regioselectively under neutral and mild conditions in various aprotic solvents, even when sensitive functional groups are present, yielding vicinal iodo alcohols and bromo alcohols in high yields (Niknam & Nasehi, 2002).
Functionalization and Polymerization
In the field of polymer science, alkoxybenzenes, including those with haloalkyl tethers like (3-bromopropoxy)benzene and (2-chloroethoxy)benzene, have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. These reactions occur at low temperatures and involve alkylation exclusively in the para position, demonstrating the potential of such compounds for direct chain-end functionalization in polymer synthesis (Morgan, Martínez-Castro, & Storey, 2010).
Thermochemistry and Structural Analysis
Thermochemical studies on halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds, have been conducted to evaluate vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies provide insights into the thermochemical properties of such compounds, which are crucial for understanding their behavior in various chemical reactions and applications (Verevkin et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “1-Bromo-4-iodobenzene”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Similar precautions are likely necessary for “2-Bromo-4-iodo-1-isopropoxybenzene”.
Propiedades
IUPAC Name |
2-bromo-4-iodo-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZZFXEAXGSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)

![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)
![Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2818739.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)

![1-(4-Bromophenyl)-N-[(1S)-1-cyanopropyl]pyrazole-3-carboxamide](/img/structure/B2818746.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)
